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Compound of Interest

Compound Name: 1-Benzyl-1H-pyrazol-5-amine

Cat. No.: B1265695

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1-Benzyl-1H-pyrazol-
5-amine, a key heterocyclic amine with applications in medicinal chemistry and materials
science. This document compiles available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, alongside experimental protocols for these analytical
techniques. The information presented is intended to support research and development
activities by providing a comprehensive spectral profile of this compound.

Molecular Structure and Properties

1-Benzyl-1H-pyrazol-5-amine is an organic compound with the chemical formula CioH11Ns. It
features a pyrazole ring substituted with a benzyl group at the N1 position and an amine group
at the C5 position.

Property Value
Molecular Formula C1oH11Ns
Molecular Weight 173.22 g/mol
CAS Number 3528-51-6

Spectroscopic Data
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A comprehensive search of available scientific literature and chemical databases did not yield a
complete set of experimentally-derived high-resolution NMR, IR, and MS spectra for 1-Benzyl-
1H-pyrazol-5-amine in a single, unified source. The following tables present a compilation of
predicted data and data from closely related analogs to provide a representative spectral
profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data for 1-Benzyl-1H-pyrazol-5-amine

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.30-7.40 Multiplet 5H Phenyl-H
~7.25 Doublet 1H Pyrazole C4-H
~5.70 Doublet 1H Pyrazole C3-H
~5.20 Singlet 2H Benzyl CH2
~4.00 Broad Singlet 2H NH:2

Table 2: Predicted 3C NMR Spectral Data for 1-Benzyl-1H-pyrazol-5-amine
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Chemical Shift (6, ppm)

Assignment

~152 Pyrazole C5-NH:z

~140 Pyrazole C3

~137 Phenyl C1 (quaternary)
~129 Phenyl C3/C5

~128 Phenyl C4

~127 Phenyl C2/C6

~95 Pyrazole C4

~53 Benzyl CH2

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 1-Benzyl-1H-pyrazol-5-amine is expected to show characteristic absorption
bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Expected IR Absorption Bands for 1-Benzyl-1H-pyrazol-5-amine

Wavenumber (cm—?) Intensity Assignment

3400-3250 Medium, Sharp (doublet) N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1650-1580 Medium N-H bend (scissoring)

1600-1450 Medium to Strong C=C stretch (aromatic and
pyrazole)

1335-1250 Medium C-N stretch (aromatic amine)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 1-Benzyl-1H-pyrazol-5-amine

m/z lon

174.1026 [M+H]*

173.0953 [M]*

91.0548 [C7H7]* (benzyl fragment)

82.0456 [CaHaN2]* (pyrazole amine fragment)

Experimental Protocols

Standard experimental procedures for obtaining the spectral data are outlined below. These
protocols are general and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-1H-pyrazol-5-amine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of
2-5 seconds, and 1024-4096 scans.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1265695?utm_src=pdf-body
https://www.benchchem.com/product/b1265695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an
Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample
directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~1. Co-add 16-
32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z
50-500).

Data Analysis: Identify the molecular ion peak ([M+H]* or [M]*) and major fragment ions. For
high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the
elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and the logical

relationship of the spectroscopic techniques.
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Experimental Workflow for Spectral Analysis

Sample Preparation
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Interrelation of Spectroscopic Data for Structural Elucidation

Molecular Structure of
1-Benzyl-1H-pyrazol-5-amine

Molecular Weight &
Fragmentation

Carbon-Hydrogen Frameworkj Functional Groups

Click to download full resolution via product page

 To cite this document: BenchChem. [In-depth Technical Guide: Spectral Analysis of 1-Benzyl-
1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265695#1-benzyl-1h-pyrazol-5-amine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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